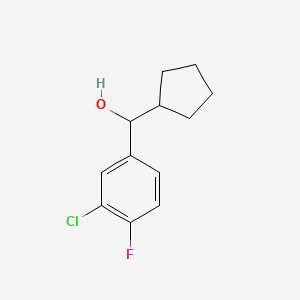

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol

Description

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol is a chiral secondary alcohol featuring a 3-chloro-4-fluorophenyl group and a cyclopentyl moiety attached to a hydroxymethyl (-CH2OH) group. The compound’s structure combines halogenated aromatic and alicyclic components, making it a versatile intermediate in medicinal chemistry and materials science. The 3-chloro-4-fluorophenyl group is notable for its electron-withdrawing effects, which enhance stability and influence intermolecular interactions, while the cyclopentyl group contributes to conformational rigidity and lipophilicity. This compound is synthesized via multi-step organic reactions, often involving nucleophilic substitutions, coupling reactions, or reductions (e.g., NaBH4-mediated reductions) . Its structural motifs are frequently employed in bioactive molecules, such as enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHKPQYMHFVQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 3-chloro-4-fluorobenzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or other mild oxidizing agents in anhydrous conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol exhibit inhibitory effects on various cancer cell lines. The structural features of this compound allow it to interact with specific biological targets, potentially leading to the development of novel anticancer agents.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural analogs have been investigated for their effects on neurotransmitter systems, particularly in the context of depression and anxiety.

- Case Study : A research article reported that analogs of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential utility in psychiatric therapies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and Grignard reactions. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the replacement of a leaving group with a nucleophile |

| Grignard Reaction | Utilizes Grignard reagents to form alcohols from carbonyl compounds |

Industrial Applications

1. Pharmaceutical Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance potency and selectivity.

2. Agrochemical Research

There is ongoing research into the use of this compound as a potential agrochemical agent, particularly in developing herbicides or pesticides due to its biological activity against specific plant pathogens.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3-Chloro-4-fluorophenyl)(cyclopentyl)methanol with structurally related compounds, emphasizing substituent effects and applications:

Bond Dissociation Energies and Stability

The cyclopentyl group in this compound exhibits distinct stability compared to other alkyl radicals. demonstrates that cyclopentyl radicals dissociate at 5.7 eV, independent of the heteroatom (O, N, or S) to which they are bonded. In contrast, linear alkyl chains (e.g., ethyl or butyl) show heteroatom-dependent dissociation energies (e.g., 9.0 eV for ethyl-O vs. 8.3 eV for ethyl-N). This suggests that the cyclopentyl group’s stability is less influenced by electronic effects from adjacent functional groups, making it a robust scaffold in high-energy environments .

Physicochemical Properties

- Lipophilicity : The cyclopentyl group increases logP compared to linear alkyl chains, enhancing membrane permeability.

- Solubility : Compounds with -SMe groups () show improved aqueous solubility due to sulfur’s polarizability, whereas the target compound’s solubility is moderate .

Biological Activity

(3-Chloro-4-fluorophenyl)(cyclopentyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by tables summarizing research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H14ClF

- Molecular Weight : 232.7 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and binding affinity, potentially leading to increased biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against a range of pathogens, demonstrating significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. Notably, it has been tested against renal cell carcinoma and demonstrated a reduction in tumor growth when combined with mTOR inhibitors.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Renal Cell Carcinoma | 5.2 |

| Breast Cancer | 12.5 |

| Lung Cancer | 8.7 |

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated the antimicrobial activity of several phenolic compounds, including this compound. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics . -

Anticancer Studies :

Research conducted by PMC revealed that the compound's combination with mTOR inhibitors led to a synergistic effect in inhibiting renal cell carcinoma growth. The study emphasized the importance of structural modifications in enhancing biological activity . -

Mechanistic Insights :

Investigations into the mechanism of action suggested that this compound may act by modulating specific signaling pathways involved in cell proliferation and survival, particularly through its interaction with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.